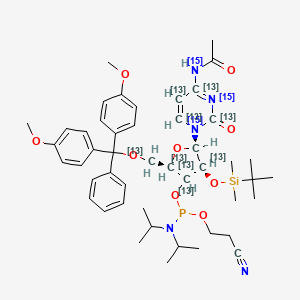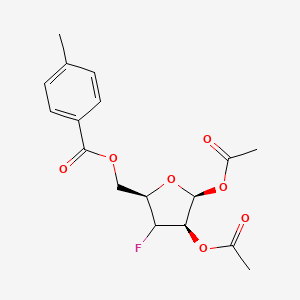
Ac-rC Phosphoramidite-13C9,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-rC Phosphoramidite-13C9,15N3: is a chemically synthesized compound that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-rC Phosphoramidite-13C9,15N3 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the phosphoramidite structure. The process typically includes the following steps:
Synthesis of the labeled nucleoside: The nucleoside is synthesized with carbon-13 and nitrogen-15 isotopes.
Phosphitylation: The labeled nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Ac-rC Phosphoramidite-13C9,15N3 primarily undergoes substitution reactions during the synthesis of modified oligoribonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the nucleoside to form a phosphite triester intermediate, which is then oxidized to form the final phosphorodithioate linkage .
Common Reagents and Conditions:
Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Oxidizing Agent: Iodine in water or tert-butyl hydroperoxide
Solvent: Anhydrous acetonitrile
Conditions: Anhydrous and inert atmosphere to prevent hydrolysis and oxidation.
Major Products: The major product formed from these reactions is the modified oligoribonucleotide with a phosphorodithioate linkage, which enhances the stability and binding affinity of the oligonucleotide .
Aplicaciones Científicas De Investigación
Ac-rC Phosphoramidite-13C9,15N3 is widely used in scientific research due to its isotopic labeling and ability to modify oligoribonucleotides. Some of its key applications include:
Chemistry: Used as a tracer in quantitative analysis during drug development and metabolic studies.
Biology: Employed in the synthesis of modified RNA molecules for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides with enhanced stability and efficacy.
Industry: Applied in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
Mecanismo De Acción
The mechanism of action of Ac-rC Phosphoramidite-13C9,15N3 involves the formation of a phosphorodithioate linkage in the oligoribonucleotide. This modification enhances the stability of the RNA molecule by protecting it from nuclease degradation. The isotopic labeling allows for precise tracking and quantification of the modified oligonucleotides in various biological and chemical assays .
Comparación Con Compuestos Similares
Ac-rC Phosphoramidite: The unlabeled version of the compound, used for similar applications but without the isotopic labeling.
Ac-rU Phosphoramidite-13C9,15N3: Another isotopically labeled phosphoramidite used for uridine modifications.
Ac-rA Phosphoramidite-13C9,15N3: Used for adenosine modifications with similar isotopic labeling.
Uniqueness: Ac-rC Phosphoramidite-13C9,15N3 is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in various assays. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .
Propiedades
Fórmula molecular |
C47H64N5O9PSi |
|---|---|
Peso molecular |
914.0 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |
Clave InChI |
QKWKXYVKGFKODW-URFSQHIQSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)






![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

